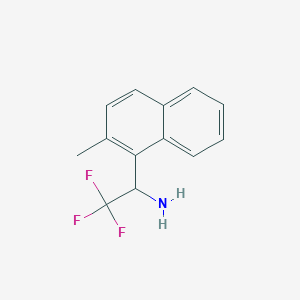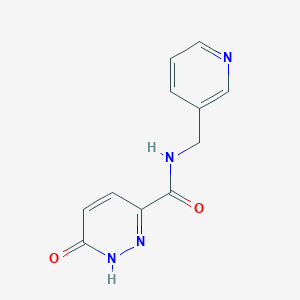
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with dimethylphenyl and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone core with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group.
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The unique combination of substituents in 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further study and application.
特性
分子式 |
C21H21N3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-14-7-8-16(11-15(14)2)19-9-10-21(26)24(23-19)13-20(25)22-17-5-4-6-18(12-17)27-3/h4-12H,13H2,1-3H3,(H,22,25) |
InChIキー |
PEXMRLYMUCTNFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4S,5S,6R)-2-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14866152.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide](/img/structure/B14866164.png)

![tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14866173.png)
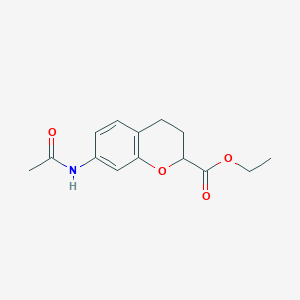
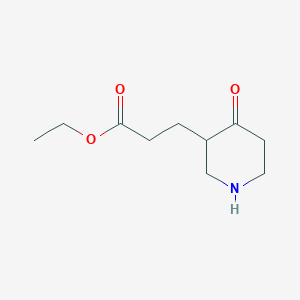
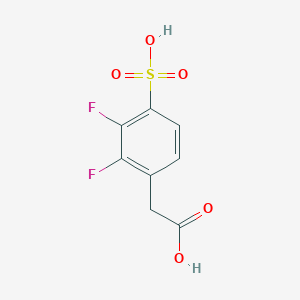
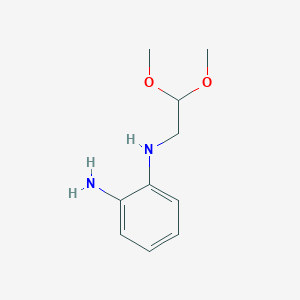
![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B14866208.png)
![Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)](/img/structure/B14866211.png)

